(1-cyclopropyl-1H-imidazol-4-yl)methanol
Description
(1-Cyclopropyl-1H-imidazol-4-yl)methanol is an imidazole derivative characterized by a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position of the imidazole ring. Its molecular formula is C7H10N2O (inferred from structural analogs and substituent analysis) .
For instance, describes the synthesis of a sulfonamide derivative using 1,4-dinitroimidazole, highlighting the role of nitro groups in facilitating substitution reactions . The compound is commercially available (CAS: 1690732-42-3), indicating established synthetic routes .
Properties
CAS No. |
1690732-42-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal and ammonium acetate, followed by reduction to yield the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Yields aldehydes or ketones.
Reduction: Produces saturated imidazole derivatives.
Substitution: Results in various substituted imidazole compounds.
Scientific Research Applications
(1-Cyclopropyl-1H-imidazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (1-cyclopropyl-1H-imidazol-4-yl)methanol with key analogs:
Key Observations:
- Cyclopropyl vs.
- Hydroxymethyl Group: The -CH2OH moiety enhances hydrogen-bonding capacity, which may improve solubility in polar solvents relative to chloromethyl or nitro-substituted derivatives (e.g., compounds in ) .
- Nitro Group Effects: Nitro-substituted imidazoles (e.g., ) are often associated with antibacterial or antiparasitic activity, but the absence of a nitro group in the target compound suggests divergent applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
